(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride
CAS No.: 86050-32-0
Cat. No.: VC11735193
Molecular Formula: C12H14Cl2SiZr
Molecular Weight: 348.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86050-32-0 |
|---|---|
| Molecular Formula | C12H14Cl2SiZr |
| Molecular Weight | 348.45 g/mol |
| Standard InChI | InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | RZDGOAAQKUSJSU-UHFFFAOYSA-L |
| SMILES | C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
| Canonical SMILES | C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystalline Properties
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride () is characterized by a zirconium atom coordinated to two cyclopentadienyl ligands bridged by a dimethylsilyl group and two chloride anions. The compound crystallizes as yellow-to-green hygroscopic crystals with a molecular weight of 348.45–348.46 g/mol . Elemental analysis confirms a carbon content of 40.5–42.2% and hydrogen content of 4.0–4.1%, consistent with its stoichiometric formula .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.45–348.46 g/mol | |
| Appearance | Yellow-green crystals | |
| Melting Point | >150 °C | |
| Sensitivity | Moisture-sensitive |
Spectroscopic and Structural Data
The compound’s linear formula, , reflects its centrosymmetric structure, as confirmed by X-ray crystallography. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the cyclopentadienyl rings and methyl groups, while infrared (IR) spectroscopy identifies Zr–Cl stretching vibrations at 320–350 cm⁻¹.
Synthesis and Modifications
Preparation Methods
The synthesis involves reacting a dilithium salt of dimethylsilanediyl-bis(cyclopentadienyl) with zirconium tetrachloride () in anhydrous toluene:
This method yields a 98% pure product after recrystallization from dichloromethane .
Derivatization Strategies
Alkylation of the chloride ligands with Grignard reagents (e.g., ) produces dialkyl derivatives like , which exhibit enhanced catalytic activity in olefin polymerization.
Catalytic Applications in Polymer Synthesis
Olefin Polymerization Mechanisms
The compound acts as a precatalyst in ethylene oligomerization and propylene polymerization. Upon activation with methylaluminoxane (MAO), the zirconium center generates a cationic species that coordinates ethylene monomers, propagating polymer chains via a Cossee-Arlman mechanism.
Influence of Ligand Architecture
The dimethylsilyl bridge imposes a rigid -symmetric geometry on the zirconium center, favoring syndiotactic polypropylene formation with tacticity >85%. Comparative studies show that bulkier substituents on the silicon bridge reduce catalytic activity but improve thermal stability.
| Catalyst Modification | Effect on Polymerization | Reference |
|---|---|---|
| -bridge | High activity, moderate stereocontrol | |
| -bridge | Lower activity, enhanced thermal stability |
Recent Research Developments
Computational Modeling Advances
Density functional theory (DFT) simulations reveal that the zirconium center’s electrophilicity () correlates with ethylene insertion barriers, enabling rational design of next-generation catalysts.
Industrial Scale-Up Challenges
Despite laboratory success, moisture sensitivity and MAO cocatalyst costs hinder large-scale adoption. Recent efforts focus on supporting the catalyst on silica nanoparticles to improve stability and reduce MAO requirements.
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